Cas no 908528-40-5 (5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide)

5-Nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide is a specialized heterocyclic compound featuring a nitro-substituted furan carboxamide moiety linked to a tetrahydrobenzothiazole scaffold. This structure confers potential reactivity and binding affinity, making it a candidate for applications in medicinal chemistry and agrochemical research. The nitro group enhances electrophilic character, while the fused benzothiazole ring system may contribute to biological activity. Its well-defined molecular architecture allows for precise modifications, facilitating structure-activity relationship studies. The compound's synthetic versatility and potential as an intermediate in the development of pharmacologically active agents underscore its utility in exploratory research and targeted synthesis.
5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide structure
908528-40-5 structure
Product Name:5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
CAS No:908528-40-5
MF:C12H11N3O4S
MW:293.298441171646
CID:5815893
PubChem ID:17145944
Update Time:2025-10-29

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Chemical and Physical Properties

Names and Identifiers

    • 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide
    • 908528-40-5
    • AKOS024525657
    • CCG-317954
    • 5-nitro-N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)furan-2-carboxamide
    • VU0526471-1
    • F5860-4228
    • Inchi: 1S/C12H11N3O4S/c16-11(8-5-6-10(19-8)15(17)18)14-12-13-7-3-1-2-4-9(7)20-12/h5-6H,1-4H2,(H,13,14,16)
    • InChI Key: XJGKBMUPLIEZOZ-UHFFFAOYSA-N
    • SMILES: O1C([N+]([O-])=O)=CC=C1C(NC1=NC2CCCCC=2S1)=O

Computed Properties

  • Exact Mass: 293.04702701g/mol
  • Monoisotopic Mass: 293.04702701g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 2
  • Complexity: 403
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Topological Polar Surface Area: 129Ų

5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide Pricemore >>

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Additional information on 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide

Research Brief on 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS: 908528-40-5)

The compound 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide (CAS: 908528-40-5) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research brief synthesizes the latest findings on this compound, focusing on its synthesis, biological activity, and mechanistic insights.

Recent studies have highlighted the role of this compound as a potent inhibitor of specific enzymatic pathways, particularly those involved in inflammatory and oncogenic processes. Structural analysis reveals that the nitro-furan moiety and the benzothiazole ring system contribute to its high binding affinity and selectivity towards target proteins. Computational docking studies further support these observations, identifying key interactions with active site residues.

In vitro and in vivo experiments have demonstrated promising results. For instance, the compound exhibited significant anti-proliferative effects against a panel of cancer cell lines, with IC50 values in the low micromolar range. Additionally, it showed anti-inflammatory activity in murine models, reducing cytokine production and tissue damage. These findings suggest its potential as a dual-action therapeutic agent.

Pharmacokinetic studies indicate that the compound has favorable absorption and distribution profiles, although metabolic stability remains a challenge. Recent modifications to the core structure aim to address this issue, with preliminary data showing improved half-life and bioavailability. These advancements are critical for transitioning the compound from preclinical to clinical development.

In conclusion, 5-nitro-N-(4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)furan-2-carboxamide represents a promising candidate for further drug development. Its unique chemical structure and multifaceted biological activity make it a valuable subject of ongoing research. Future studies should focus on optimizing its pharmacokinetic properties and elucidating its mechanism of action in greater detail.

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